molecular formula C20H40N4O4Sn B12692708 N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine) CAS No. 93841-42-0

N,N'-((Dibutylstannylene)bis(oxy))bis(N-nitrosocyclohexylamine)

Cat. No.: B12692708
CAS No.: 93841-42-0
M. Wt: 519.3 g/mol
InChI Key: OTCGVIBGKLIRHW-UHFFFAOYSA-N
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Description

EINECS 299-011-3, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use in explosives. It is a yellow, odorless solid that is highly explosive and has been used extensively in military and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically occurs in three stages:

    Mononitration: Toluene is treated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Dinitrotoluene undergoes a final nitration to produce 2,4,6-trinitrotoluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene involves the continuous nitration of toluene using mixed acid (a combination of nitric acid and sulfuric acid). The process is carefully controlled to ensure the safety and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form aminodinitrotoluenes and other derivatives.

    Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.

    Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products Formed

    Reduction: Aminodinitrotoluenes and other reduced derivatives.

    Substitution: Various substituted nitrotoluenes depending on the nucleophile used.

Scientific Research Applications

2,4,6-trinitrotoluene has several scientific research applications, including:

    Chemistry: Used as a standard explosive for calibrating instruments and studying explosive reactions.

    Biology: Studied for its toxicological effects on living organisms.

    Medicine: Research into its potential use in targeted drug delivery systems.

    Industry: Used in mining, construction, and demolition for its explosive properties.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases results in a powerful explosion.

Comparison with Similar Compounds

Similar Compounds

    2,4-dinitrotoluene: Less explosive but used in the production of polyurethane foams.

    2,6-dinitrotoluene: Similar to 2,4-dinitrotoluene but with different isomeric properties.

    1,3,5-trinitrobenzene: Another explosive compound with similar properties but different chemical structure.

Uniqueness

2,4,6-trinitrotoluene is unique due to its high stability and explosive power, making it a preferred choice for military and industrial applications. Its ability to be safely handled and stored also sets it apart from other explosive compounds.

Properties

CAS No.

93841-42-0

Molecular Formula

C20H40N4O4Sn

Molecular Weight

519.3 g/mol

IUPAC Name

N-cyclohexyl-N-[dibutyl-[cyclohexyl(nitroso)amino]oxystannyl]oxynitrous amide

InChI

InChI=1S/2C6H11N2O2.2C4H9.Sn/c2*9-7-8(10)6-4-2-1-3-5-6;2*1-3-4-2;/h2*6H,1-5H2;2*1,3-4H2,2H3;/q2*-1;;;+2

InChI Key

OTCGVIBGKLIRHW-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(ON(C1CCCCC1)N=O)ON(C2CCCCC2)N=O

Origin of Product

United States

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